molecular formula C24H31N3O5 B2744036 ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate CAS No. 1005294-12-1

ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2744036
CAS No.: 1005294-12-1
M. Wt: 441.528
InChI Key: GTSBZRYXCBHVIE-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate is a synthetic organic compound, widely utilized for its notable pharmacological properties. It is a complex molecule composed of multiple functional groups, each contributing to its overall reactivity and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions, incorporating standard organic synthetic techniques. The preparation often starts with the formation of the azepan-1-ylmethyl group via reductive amination of a corresponding ketone or aldehyde. The subsequent steps include coupling this intermediate with 5-methoxy-4-oxopyridin-1(4H)-yl and ultimately introducing the benzoate ester. Specific reaction conditions such as temperature, solvents, and catalysts depend on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the lab-based synthetic routes. Processes are optimized for cost-effectiveness, safety, and efficiency, often utilizing automated reactors and continuous-flow systems to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate can participate in various chemical reactions, including:

  • Oxidation: Where the methoxy group can be oxidized to a hydroxyl or carbonyl group under suitable conditions.

  • Reduction: The carbonyl groups in the compound can be reduced to alcohols using hydride reagents.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, potentially altering its pharmacological properties.

Common Reagents and Conditions

Reagents such as sodium borohydride (NaBH4) for reductions, Jones reagent for oxidation, and various nucleophiles for substitution reactions are commonly employed. Reaction conditions may vary, but typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Products from these reactions vary depending on the reactants and conditions used. For instance, oxidation of the methoxy group may yield a hydroxy derivative, while nucleophilic substitution can introduce different functional groups into the pyridine ring.

Scientific Research Applications

Ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate has significant applications in:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Employed in studies of molecular interactions due to its multi-functional structure.

  • Medicine: Investigated for its potential therapeutic effects, especially in targeting specific biological pathways.

  • Industry: Utilized in the development of materials with specific chemical and physical properties.

Mechanism of Action

The compound exerts its effects through interaction with molecular targets, often involving binding to specific enzymes or receptors. The presence of multiple functional groups allows it to interact with various biomolecules, affecting their activity and function. Pathways involved typically include those related to metabolic processes and signal transduction.

Comparison with Similar Compounds

Ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Similar compounds may include derivatives where functional groups are altered or replaced, leading to variations in their reactivity and application. Examples of such compounds are:

  • Ethyl 4-({[2-(azepan-1-ylmethyl)-5-hydroxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate.

  • Ethyl 4-({[2-(morpholin-4-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate.

Each of these compounds, while structurally similar, has unique characteristics that make them suitable for different applications in scientific research and industrial production.

Properties

IUPAC Name

ethyl 4-[[2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5/c1-3-32-24(30)18-8-10-19(11-9-18)25-23(29)17-27-16-22(31-2)21(28)14-20(27)15-26-12-6-4-5-7-13-26/h8-11,14,16H,3-7,12-13,15,17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSBZRYXCBHVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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